molecular formula C9H5BrF6 B1271523 2,5-Bis(trifluoromethyl)benzyl bromide CAS No. 302911-98-4

2,5-Bis(trifluoromethyl)benzyl bromide

Cat. No. B1271523
M. Wt: 307.03 g/mol
InChI Key: CHSQGVCRNVEWIA-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided abstracts. However, related compounds with trifluoromethyl groups and bromine substituents are discussed, such as 1-bromo-3,5-bis(trifluoromethyl)benzene10. These compounds are of interest in organometallic synthesis due to their reactivity and the unique properties imparted by the trifluoromethyl groups.

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated reagents and acidic media. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic conditions10. This suggests that similar conditions could be used for the synthesis of 2,5-bis(trifluoromethyl)benzyl bromide, with appropriate adjustments to the starting materials and reagents to target the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds with bromine and trifluoromethyl substituents can be complex due to the presence of bulky groups that may cause steric hindrance. For example, the di-Grignard reagent with benzylic chloride functions showed unreactive aromatic bromide functionality, likely due to steric hindrance . This indicates that the molecular structure of 2,5-bis(trifluoromethyl)benzyl bromide could also exhibit steric effects that influence its reactivity.

Chemical Reactions Analysis

Compounds with bromine and trifluoromethyl groups are versatile in organometallic synthesis. They can undergo reactions to form various organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper species10. These intermediates can then be used in further synthetic applications, including coupling reactions and the formation of heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and trifluoromethyl-substituted compounds are influenced by the electron-withdrawing nature of the trifluoromethyl groups and the reactivity of the bromine atom. For instance, the presence of trifluoromethyl groups can increase the thermal stability of a compound, as seen in the thermally stable CF3CSNSCCF3·, 4,5-bis(trifluoromethyl)-1,3,2-dithiazolyl . The bromine atom, on the other hand, is reactive and can participate in various chemical reactions, making these compounds valuable in synthesis10.

Scientific Research Applications

Synthesis and Safety in Organic Chemistry

An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene was developed, focusing on the safe preparation of potentially explosive Grignard reagents derived from similar bromides. This approach allows for the creation of advanced intermediates while maintaining safety standards in organic chemistry labs (Leazer et al., 2003).

Catalyst in Phase-Transfer Reactions

3,5-Bis(perfluorooctyl)benzyl bromide was used to synthesize a fluorous phase-transfer catalyst, showing effectiveness in various solid-liquid phase-transfer catalysis (SL-PTC) reactions. Its unique structure allows for easy recovery and reuse without loss of activity, making it an efficient choice for SL-PTC applications (Pozzi et al., 2009).

Application in Ionic Liquids

New ionic liquids were developed using nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides and carbonyl functionalities. This study demonstrated the versatility of ionic liquids as reaction media, particularly for transformations involving 2,5-bis(trifluoromethyl)benzyl bromide and its derivatives (Kim & Shreeve, 2004).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 2,5-bis(trifluoromethyl)benzyl bromide, was identified as a versatile material for organometallic synthesis. It serves as a starting point for creating various intermediates like phenylmagnesium, -lithium, and -copper, which are crucial in numerous synthetic pathways (Porwisiak & Schlosser, 1996).

Polymer Synthesis

2,5-Bis(trifluoromethyl)benzyl bromide derivatives were used in the Wittig reactions to create soluble poly(arylenevinylene)s with various heterocycles. This application is significant in the field of polymer chemistry, where the creation of novel materials with unique properties is a key objective (Saito et al., 1995).

Liquid Crystal Technology

In a study on inducing smectic layering in nematic liquid crystals, lateral n-alkanoyl substituents were introduced at the benzylic position of a related compound, demonstrating its potential in the field of liquid crystal technology. This research contributes to our understanding of how molecular modifications can influence the behavior of liquid crystals (Small et al., 1999).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSQGVCRNVEWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378279
Record name 2,5-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)benzyl bromide

CAS RN

302911-98-4
Record name 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302911-98-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-98-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KM Belyk, B Xiang, PG Bulger… - … Process Research & …, 2010 - ACS Publications
A concise asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, a key intermediate in the preparation of many hepatitis C virus inhibitors, is described…
Number of citations: 61 pubs.acs.org
S Lou, N Cuniere, BN Su, LA Hobson - Organic & Biomolecular …, 2013 - pubs.rsc.org
The development and demonstration of short, robust and chromatography-free sequences for the preparation of a (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived …
Number of citations: 16 pubs.rsc.org

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